Cas no 1806903-33-2 (2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine)

2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine is a fluorinated pyridine derivative with a bromine substituent, offering versatile reactivity for further functionalization in synthetic chemistry. The presence of both difluoromethyl and fluorine groups enhances its electron-withdrawing properties, making it a valuable intermediate in the development of agrochemicals and pharmaceuticals. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling precise structural modifications. Its methyl group contributes to stability while maintaining moderate steric hindrance. This compound is particularly useful in the synthesis of fluorinated heterocycles, where selective substitution is critical for optimizing bioactivity or material properties.
2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine structure
1806903-33-2 structure
Product Name:2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine
CAS No:1806903-33-2
MF:C7H5BrF3N
MW:240.020511388779
CID:4859705
Update Time:2025-05-26

2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine
    • Inchi: 1S/C7H5BrF3N/c1-3-4(7(10)11)2-12-6(8)5(3)9/h2,7H,1H3
    • InChI Key: FTBZUAFXRMPQIG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C)=C(C=N1)C(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9

2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029061762-250mg
2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine
1806903-33-2 97%
250mg
$960.00 2022-03-31
Alichem
A029061762-500mg
2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine
1806903-33-2 97%
500mg
$1,564.80 2022-03-31
Alichem
A029061762-1g
2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine
1806903-33-2 97%
1g
$2,950.20 2022-03-31

Additional information on 2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine

Recent Advances in the Application of 2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine (CAS: 1806903-33-2) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine (CAS: 1806903-33-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. This heteroaromatic scaffold, characterized by its unique halogen and fluoromethyl substitutions, has demonstrated significant potential in modulating biological targets due to its electronic and steric properties. Recent studies have highlighted its role in the design of kinase inhibitors and antimicrobial agents, leveraging its ability to participate in diverse chemical transformations while maintaining favorable pharmacokinetic profiles.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for pyridine-based covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The bromine atom at the 2-position was found to facilitate selective cross-coupling reactions, enabling efficient diversification of the scaffold. Meanwhile, the difluoromethyl group enhanced metabolic stability, addressing a common limitation of earlier-generation inhibitors. This work underscores the compound's dual utility as both a structural motif and a synthetic handle in drug discovery.

In agrochemical applications, researchers at Syngenta reported (2024, Bioorganic & Medicinal Chemistry Letters) that derivatives of 2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine exhibited remarkable fungicidal activity against Fusarium species. The fluorine atoms were critical for membrane penetration, while the bromine served as an anchor point for further structural optimization. These findings align with growing industry interest in fluorinated pyridines as next-generation crop protection agents with improved environmental profiles.

Synthetic methodology developments have also advanced significantly. A recent Nature Communications paper (2024) described a novel nickel-catalyzed amination protocol specifically optimized for this substrate, achieving yields >85% while tolerating the sensitive difluoromethyl group. This technical breakthrough addresses previous challenges in modifying the 2-bromo position without affecting other functional groups, opening new avenues for structure-activity relationship studies.

From a safety and regulatory perspective, the compound's toxicological profile has been systematically evaluated in several recent preclinical studies. Data from Charles River Laboratories (2023) indicate favorable acute toxicity parameters (LD50 > 500 mg/kg in rodents), though researchers note the need for careful handling due to potential skin sensitization. These characteristics make it particularly suitable for industrial-scale applications where safety is paramount.

Looking forward, the unique combination of synthetic versatility and bioactivity exhibited by 2-Bromo-5-(difluoromethyl)-3-fluoro-4-methylpyridine positions it as a privileged structure in both pharmaceutical and agrochemical discovery. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and as a fluorine-containing bioisostere in CNS-targeted compounds. The compound's commercial availability from major suppliers (e.g., Combi-Blocks, Oakwood Chemical) at multigram scales further supports its growing adoption across the chemical biology community.

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